2-(3-Methoxyphenoxy)-2-methylpropanoic acid
Overview
Description
“2-(3-Methoxyphenoxy)acetic acid” is a compound with the CAS Number: 2088-24-6 and a molecular weight of 182.18 . It is a solid substance stored at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-(3-Methoxyphenoxy)-2-methylpropanoic acid” are not available, similar compounds such as peptides have been synthesized using Solid Phase Peptide Synthesis (SPPS) . In this method, the Fmoc protecting group from the resin can be removed using an organic base like 4-methylpiperidine .
Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Methoxyphenoxy)acetic acid” is 182.18 . It is a solid substance stored at room temperature . The molecular weight of “2-(3-Methoxyphenoxy)propanoic acid” is 196.20 g/mol .
Scientific Research Applications
Use in Chemical Synthesis
- Field : Chemistry
- Application : “2-(3-Methoxyphenoxy)acetic acid” is used in chemical synthesis .
- Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results : The outcomes of the chemical synthesis were not specified in the sources I found .
Synthesis and Applications of m-Aryloxy Phenols
- Field : Organic Chemistry
- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Method : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
- Results : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Demethylation of Methoxy Phenols
- Field : Organic Chemistry
- Application : Bronsted acid HBr and Lewis acid BBr 3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions. This property enables the efficient demethylation of methoxy phenols to m-aryloxy phenols .
- Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results : The outcomes of the demethylation were not specified in the sources I found .
Use in Peptide Synthesis
- Field : Biochemistry
- Application : The Wang, Sasrin, 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB), and 2-chlorotritryl linkers can be used for the synthesis of free C-terminal peptide acids .
- Method : Solid phase peptide synthesis (SPPS) has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules .
- Results : Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
Synthesis of Xanthone Dicarboxylic Acids
- Field : Organic Chemistry
- Application : The title compound, 2-(3-methoxyphenoxy)benzoic acid is an important intermediate of xanthone dicarboxylic acids . Xanthone dicarboxylic acid, such as LY223982, has been found to inhibit the binding of LTB4 to receptors on intact human neutrophils .
- Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results : The outcomes of the synthesis were not specified in the sources I found .
Synthesis of Free C-terminal Peptide Acids
- Field : Biochemistry
- Application : The Wang, Sasrin, 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB), and 2-chlorotritryl linkers can be used for the synthesis of free C-terminal peptide acids .
- Method : The sasrin and the 2-Chlorotrityl chloride resin are appropriate for the synthesis of side-chain protected peptide fragments by being labile to dilute acids .
- Results : The outcomes of the synthesis were not specified in the sources I found .
properties
IUPAC Name |
2-(3-methoxyphenoxy)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-5-8(7-9)14-3/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUAQHVOCKJYLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396340 | |
Record name | 2-(3-methoxyphenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)-2-methylpropanoic acid | |
CAS RN |
140239-94-7 | |
Record name | 2-(3-methoxyphenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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